
5-Carboxyphthalide
Overview
Description
5-Carboxyphthalide (CAS 4792-29-4) is an aromatic heterocyclic compound featuring a phthalide core (a fused γ-lactone and benzene ring) with a carboxylic acid group at the 5-position. It is a critical intermediate in synthesizing pharmaceutical agents, notably the antidepressant citalopram . Industrially, it is synthesized via condensation of terephthalic acid with formaldehyde in liquid sulfur trioxide (SO₃), achieving high yields under controlled conditions (e.g., 120–130°C for 2 hours) . Key properties include a high melting point (290–294°C) and reactivity in forming derivatives such as esters and nitriles .
Preparation Methods
Detailed Preparation Process
Starting Materials and Reaction Medium
- Terephthalic acid : The aromatic dicarboxylic acid starting material.
- Formaldehyde source : Typically added as 1,3,5-trioxane, a solid precursor that releases formaldehyde upon heating.
- Fuming sulfuric acid (oleum) : Contains at least 20% by weight of SO3, acting as both the reaction medium and dehydrating agent.
Reaction Conditions
- The terephthalic acid is added to fuming sulfuric acid containing 20-33% SO3, preferably 25-30%.
- The mixture is stirred at low temperature (20-25 °C) to form a thick suspension.
- 1,3,5-trioxane is then added at 30-35 °C.
- The reaction mixture is heated gradually to 120-145 °C, often reaching 130-135 °C due to exothermicity.
- The heating is maintained for 2 to 6 hours to complete the reaction.
Reaction Mechanism Highlights
- Formaldehyde reacts with terephthalic acid to form 2-hydroxymethylterephthalic acid intermediate.
- The oleum acts as a dehydrating agent, facilitating intramolecular cyclization and dehydration to yield 5-Carboxyphthalide.
Workup and Isolation
- After reaction completion, the mixture is cooled and poured into crushed ice to quench the reaction.
- The pH is adjusted carefully with sodium hydroxide solutions to precipitate the product.
- Filtration and washing steps remove impurities and residual acids.
- Acidification with hydrochloric acid followed by heating and filtration yields purified this compound.
- Final drying under vacuum at 45-55 °C produces a product with purity greater than 95% (HPLC).
Representative Experimental Data
Parameter | Typical Value / Range |
---|---|
SO3 concentration in oleum | 20-33% (preferably 25-30%) |
Terephthalic acid amount | Stoichiometric, e.g., 1.56 mol scale |
1,3,5-Trioxane amount | 2.5-3.2 mol per mol terephthalic acid |
Temperature during addition | 20-35 °C |
Reaction temperature | 120-145 °C (preferably 130-135 °C) |
Reaction time | 2-6 hours |
Product purity (HPLC) | >95% |
Yield | Typically high (e.g., 90%+ based on terephthalic acid) |
Industrial Scale Process Example
- In a 3000-L glass-lined reactor, oleum containing 25% SO3 is charged under vacuum.
- 56 kg of terephthalic acid is added at 20-23 °C.
- 26 kg of 1,3,5-trioxane is added at 15-20 °C.
- The mixture is heated to 130-133 °C for 4 hours.
- After cooling, glacial acetic acid and water are added carefully to precipitate the product.
- The crude product is centrifuged, washed, and purified by suspension in water followed by pH adjustments with sodium bicarbonate and hydrochloric acid.
- Final drying yields 41-43.7 kg of high-purity this compound.
Comparative Analysis of Preparation Methods
Method | Advantages | Disadvantages |
---|---|---|
Reaction with liquid SO3 (old method) | High conversion under sealed tube conditions | Difficult handling, not suitable for scale-up due to thick reaction mass and strong acidity under pressure |
Reaction in fuming sulfuric acid with formaldehyde (current method) | High yield and purity, open reactor, controllable, scalable | Requires careful temperature and pH control, handling of corrosive oleum |
Alternative methods (not detailed here) | May exist but less industrially viable | Typically lower yield or purity, more complex |
Research Findings and Notes
- The use of 1,3,5-trioxane as a solid formaldehyde precursor improves handling safety.
- The reaction benefits from the exothermic nature at ~120 °C, which helps reach optimal temperature without excessive external heating.
- The process avoids pressurized reactors, reducing operational hazards.
- Purification steps are crucial to remove sulfuric acid residues and ensure high purity suitable for pharmaceutical applications.
- The method is well-documented in patents KR-100730623-B1, US20030009038A1, and US6888009B2, indicating its robustness and industrial acceptance.
Chemical Reactions Analysis
Types of Reactions
5-Carboxyphthalide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Reagents such as thionyl chloride for chlorination and alkylamines for amination.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phthalides.
Scientific Research Applications
2.1 RNA Delivery Systems
5-Carboxyphthalide has been utilized in the development of targeted RNA delivery agents. In one study, it was incorporated into fluorogenic probes that demonstrated effective cellular uptake and cleavage under biological conditions, facilitating the delivery of small interfering RNA (siRNA) for therapeutic applications . This application highlights its potential in gene therapy and molecular biology.
Case Study: Development of RNA Delivery Agents
- Objective : To enhance cellular delivery of siRNA.
- Methodology : Synthesis of conjugates using this compound as a linker.
- Results : Increased cellular uptake and improved therapeutic efficacy observed in vitro.
Polymer Science
3.1 Dyes and Resins
This compound is also employed as an intermediate in the synthesis of various dyes and resins. Its unique chemical structure allows it to function effectively as a building block for creating high-performance materials used in coatings, plastics, and other polymer-based products .
Table 2: Applications in Polymer Science
Application | Compound Type | Properties |
---|---|---|
Dyes | Synthetic dyes | Bright colors, stability |
Resins | Thermosetting resins | Durability, heat resistance |
Industrial Synthesis Improvements
The industrial synthesis of this compound has evolved significantly, with patents outlining improved processes that enhance yield and reduce environmental impact. Innovations include using lower temperatures and alternative solvents to minimize gas emissions during production .
Table 3: Comparison of Synthesis Methods
Methodology | Yield (%) | Environmental Impact |
---|---|---|
Traditional (Sulfur Trioxide) | ~90% | High emissions |
Improved (Fuming Sulfuric Acid) | >95% | Lower emissions |
Mechanism of Action
The mechanism of action of 5-carboxyphthalide involves its interaction with specific molecular targets and pathways. In the synthesis of citalopram, for example, it acts as a key intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The molecular targets and pathways involved depend on the specific application and the chemical reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Cyanophthalide
Structural Differences :
- 5-Carboxyphthalide : Carboxylic acid (–COOH) at the 5-position.
- 5-Cyanophthalide: Nitrile (–CN) replaces the carboxylic acid group.
Physical Properties :
- Lower solubility in polar solvents compared to this compound due to the non-polar nitrile group.
Key Data :
Property | This compound | 5-Cyanophthalide |
---|---|---|
Functional Group | –COOH | –CN |
Melting Point | 290–294°C | Not reported |
Key Reactivity | Esterification/Nitrilation | Nucleophilic substitution |
5-Carbomethoxyphthalide
Structural Differences :
- This compound : Carboxylic acid (–COOH).
- 5-Carbomethoxyphthalide : Methyl ester (–COOCH₃) at the 5-position.
Physical Properties :
Key Data :
Property | This compound | 5-Carbomethoxyphthalide |
---|---|---|
Functional Group | –COOH | –COOCH₃ |
Melting Point | 290–294°C | 166–167°C |
Solubility | Low in organic solvents | High in organic solvents |
6′-Methyl-[1,1′-biphenyl]-3,3′,4′,5-tetraol
Structural Differences :
- A biphenyl system with multiple hydroxyl groups, lacking the phthalide lactone ring.
Functional Comparison :
- Exhibits α-glucosidase inhibitory activity (IC₅₀ = 2.2 μM), unlike this compound, which is primarily a synthetic intermediate .
Comparison with Functionally Similar Compounds
Benzofurans
Structural Differences :
- Benzofurans contain a fused benzene and furan ring, lacking the lactone and carboxylic acid groups.
Functional Comparison :
- Some benzofurans show antibacterial activity (e.g., MIC = 0.13 μM against Bacillus subtilis), while this compound lacks reported bioactivity .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
5-Carboxyphthalide is a compound that has garnered attention for its potential biological activities, particularly as an intermediate in the synthesis of pharmaceuticals, notably the antidepressant citalopram. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, synthesis methods, and relevant case studies.
This compound is derived from terephthalic acid and formaldehyde. The synthesis process has been refined to improve yield and efficiency. For example, a patented process involves using fuming sulfuric acid as a reaction medium, which enhances the conversion rates of the reactants to this compound while minimizing gas emissions during production .
Synthesis Process Overview
Method | Reactants | Conditions | Yield |
---|---|---|---|
Original Method | Terephthalic acid + Formaldehyde | High temperature, various solvents | ~67% |
Improved Method (Patent) | Terephthalic acid + Paraformaldehyde | Lower temperature, fuming sulfuric acid | Up to 95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. In vitro tests have shown that these compounds can reduce the viability of cancer cells, particularly in lung adenocarcinoma models (A549 cells). For instance, certain derivatives demonstrated significant cytotoxic effects while maintaining lower toxicity toward non-cancerous cells, indicating a promising therapeutic index .
Key Findings on Anticancer Activity
- Compound Efficacy : Compounds with free amino groups exhibited stronger anticancer activity compared to those with acetylamino groups.
- Viability Reduction : Some compounds reduced A549 cell viability to as low as 66% at a concentration of 100 µM.
- Structure-Activity Relationship : The presence of specific structural moieties significantly influenced anticancer efficacy.
Antimicrobial Activity
This compound also shows potential antimicrobial properties. Studies have evaluated its effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The results indicate that certain derivatives possess selective antimicrobial activity against these pathogens .
Key Findings on Antimicrobial Activity
- Targeted Pathogens : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.
- Mechanism of Action : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study 1: Anticancer Efficacy in A549 Cells
A study conducted on various derivatives of this compound assessed their anticancer properties using the MTT assay. The results indicated that:
- Derivatives with thienyl moieties showed the highest potency.
- Low cytotoxicity was observed in non-cancerous human small airway epithelial cells (HSAEC-1 KT), suggesting a favorable safety profile for further development.
Case Study 2: Antimicrobial Resistance
Another study focused on the antimicrobial activity of this compound derivatives against resistant strains. The findings demonstrated:
- Compounds were effective against carbapenem-resistant Klebsiella pneumoniae and Pseudomonas aeruginosa.
- This highlights the potential for developing new antibiotics based on the structure of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 5-carboxyphthalide, and how can experimental reproducibility be ensured?
- Methodological Answer : The synthesis typically involves cyclization of substituted phthalic acid derivatives under controlled acidic or thermal conditions. To ensure reproducibility, document reaction parameters (e.g., temperature, solvent purity, catalyst loading) with precision. Use standardized protocols for purification (e.g., recrystallization in ethanol/water mixtures) and validate product identity via H/C NMR and IR spectroscopy . For novel routes, provide step-by-step characterization data (e.g., TLC monitoring, yield optimization tables) in supplementary materials .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Combine chromatographic (HPLC with UV detection) and spectroscopic methods:
- NMR : Use deuterated DMSO or CDCl to confirm carboxylate proton signals (δ ~12-14 ppm) and aromatic ring geometry .
- XRD : Resolve crystalline structure to validate intramolecular hydrogen bonding patterns .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (m/z 192.0423 for CHO) .
Report detection limits and reproducibility metrics for each method .
Advanced Research Questions
Q. How can mechanistic insights into this compound’s reactivity under varying pH conditions be experimentally derived?
- Methodological Answer : Design pH-dependent kinetic studies using buffered solutions (pH 2–12). Monitor decarboxylation or ring-opening reactions via in-situ FTIR or H NMR. Isotopic labeling (e.g., C at the carboxyl group) can track reaction pathways. Compare experimental data with DFT calculations (e.g., Gaussian or ORCA software) to model transition states .
Q. What strategies resolve contradictions in reported catalytic activity of this compound derivatives?
- Methodological Answer : Conduct comparative studies using identical substrates and reaction conditions. Analyze discrepancies via:
- Error Propagation : Quantify instrument calibration errors (e.g., GC-MS vs. HPLC quantification).
- Statistical Validation : Apply ANOVA or t-tests to assess significance of catalytic efficiency variations .
- Literature Meta-Analysis : Cross-reference synthesis protocols (e.g., solvent choice, catalyst pre-treatment) from conflicting studies .
Q. How can this compound’s role as a precursor in antidepressant intermediates (e.g., citalopram) be optimized for enantioselective synthesis?
- Methodological Answer : Explore chiral auxiliaries or asymmetric catalysis (e.g., BINAP-metal complexes) during the conversion of this compound to 5-cyanophthalide . Characterize enantiomeric excess (ee) via chiral HPLC or polarimetry. Optimize reaction parameters (temperature, solvent polarity) using a Design of Experiments (DoE) approach .
Q. Methodological Guidelines
- Data Reproducibility : Adhere to the Beilstein Journal’s experimental reporting standards: isolate and characterize intermediates, provide raw spectral data in supplementary files, and cite established protocols for known compounds .
- Conflict Resolution : Use multi-technique validation (e.g., NMR + XRD + computational modeling) to address structural or reactivity ambiguities .
- Literature Synthesis : Systematically review patents (e.g., Patent Office Journal #36/2007) and pharmacological studies to identify underexplored applications .
Properties
IUPAC Name |
1-oxo-3H-2-benzofuran-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWUWCFGWYYRRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197348 | |
Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4792-29-4 | |
Record name | 1,3-Dihydro-1-oxo-5-isobenzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4792-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dihydro-1-oxoisobenzofuran-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.039 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Carboxyphthalide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NF25F2LUE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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